3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde
Description
The compound 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde is a pyrimidine-based derivative featuring multiple functional groups: a nitro (-NO₂) group at position 5 of the pyrimidine ring, a 5-formyl-2-methylphenoxy substituent at position 6, and a 4-methylbenzaldehyde moiety at position 3. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility.
Properties
IUPAC Name |
3-[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-12-3-5-14(9-24)7-16(12)28-19-18(23(26)27)20(22-11-21-19)29-17-8-15(10-25)6-4-13(17)2/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEXNSIITRSTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OC2=C(C(=NC=N2)OC3=C(C=CC(=C3)C=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 5-formyl-2-methylphenol with 5-nitropyrimidin-4-ol under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as nitration and formylation, to introduce the nitro and aldehyde groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-{[6-(5-carboxy-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzoic acid.
Reduction: 3-{[6-(5-formyl-2-methylphenoxy)-5-aminopyrimidin-4-yl]oxy}-4-methylbenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Target Organisms | Activity Level |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate |
| Other Pyrimidine Derivatives | Various Bacteria and Fungi | Variable |
Anticancer Properties
There is emerging evidence that compounds containing the pyrimidine moiety can exhibit anticancer activity. For example, studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways affected include those related to cell cycle regulation and apoptosis signaling .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions that yield Schiff bases, which are known for their biological activities. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds .
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various pyrimidine derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound demonstrated a notable zone of inhibition compared to standard antibiotics like ampicillin, suggesting its potential as a lead compound for further drug development .
Case Study: Anticancer Screening
Another study focused on the anticancer properties of similar pyrimidine derivatives revealed that compounds with structural similarities to this compound exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of oxidative stress within cancer cells, leading to increased apoptosis rates .
Mechanism of Action
The mechanism of action of 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s pyrimidine core distinguishes it from triazine-based analogs (e.g., Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate in ), which exhibit a six-membered triazine ring instead of pyrimidine. Key structural differences include:
- Substituent Effects : The nitro group at position 5 (target compound) is a strong electron-withdrawing group (EWG), whereas methoxy (-OCH₃) in ’s compound is electron-donating. This alters electronic density, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
- Aldehyde Positioning: Both the target compound and ’s derivative include formyl (-CHO) groups, but their positions differ (5-formyl-2-methylphenoxy vs. 4-bromo-2-formylphenoxy), which may affect steric hindrance or conjugation pathways.
Physicochemical Properties
While solubility and stability data for the target compound are unavailable, inferences can be drawn from substituent effects:
- Nitro Group: Enhances polarity but may reduce solubility in non-polar solvents compared to methoxy or bromo substituents in ’s compound.
- Aldehyde Groups : Increase susceptibility to oxidation or nucleophilic attack, a trait shared with ’s benzohydrazides, where aldehydes are critical for hydrazone formation .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H15N3O6
- Molecular Weight : 393.355 g/mol
- CAS Number : 294848-93-4
The compound features a pyrimidine ring substituted with a nitro group and an aldehyde, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its functional groups:
- Aldehyde Group : Capable of forming covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Nitro Group : Can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Effects : Studies have shown that Schiff bases derived from similar structures demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
The compound's potential in cancer therapy has been explored through various studies:
- Cytotoxicity Tests : Similar Schiff base compounds have shown cytotoxic effects against cancer cell lines such as HeLa and MCF7. For instance, one study reported significant inhibition of cell proliferation at concentrations as low as 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8 |
| MCF7 | 12 |
| HepG2 | 10 |
Case Studies
-
Study on Antimicrobial Properties :
A recent study investigated the antibacterial efficacy of Schiff bases derived from salicylaldehyde against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed stronger antibacterial activity compared to traditional antibiotics like ampicillin . -
Anticancer Research :
Another research focused on the anticancer properties of Schiff bases showed that certain derivatives exhibited apoptosis in leukemia cell lines, suggesting a mechanism involving the regulation of key virulence genes and cell cycle distribution .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry (e.g., 1.5–2.0 equivalents of coupling agents like trichlorotriazine for pyrimidine-phenoxy linkages) . Use reflux conditions in ethanol or DMF with catalytic acetic acid to enhance intermediate stability . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (monitor mp 123–124°C for nitro intermediates) . Monitor reaction progress with TLC (Rf values under UV) and confirm completion via LC-MS .
Q. What characterization techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : Assign peaks for formyl (δ 9.8–10.2 ppm) and nitro groups (δ 8.5–9.0 ppm for aromatic protons adjacent to NO₂) .
- IR : Confirm C=O (1680–1720 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) stretches .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
- X-ray crystallography : Resolve regiochemical ambiguities in pyrimidine-phenoxy linkages .
Q. How can stability issues during storage and handling be mitigated?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent aldehyde oxidation . Avoid prolonged exposure to light (use amber vials) due to nitro group photodegradation . Pre-dry solvents (e.g., molecular sieves for DMF) to minimize hydrolysis of formyl groups .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in nitration and formylation steps?
- Methodological Answer :
- Nitration : Use meta-directing groups (e.g., methyl substituents) to guide nitro placement on the pyrimidine ring . Monitor reaction temperature (<50°C) to avoid over-nitration .
- Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) for directed formylation at electron-rich aromatic positions . Validate regiochemistry via NOE NMR correlations .
Q. How can computational modeling predict reactivity and guide synthesis?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites on the pyrimidine core . Simulate transition states for nitro-group reduction pathways (e.g., SnCl₂ vs. catalytic hydrogenation) . Compare predicted vs. experimental NMR shifts (RMSD <0.1 ppm) to validate models .
Q. How to resolve contradictory data from spectroscopic analyses (e.g., NMR vs. LC-MS)?
- Methodological Answer :
- Case 1 : If LC-MS indicates impurities but NMR is clean, use preparative HPLC to isolate minor components and re-analyze with high-resolution MS .
- Case 2 : For conflicting NOE/IR data (e.g., aldehyde vs. ketone), synthesize a derivative (e.g., oxime) and compare spectral profiles .
- Cross-validation : Combine X-ray (absolute configuration) with dynamic NMR (rotamer populations) to resolve conformational ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
